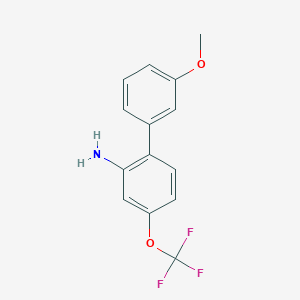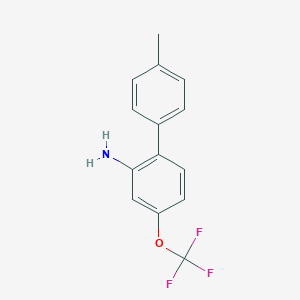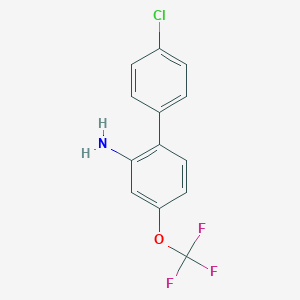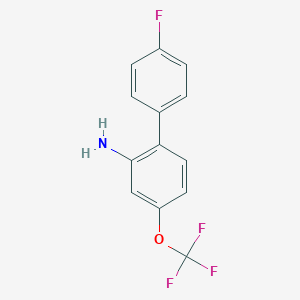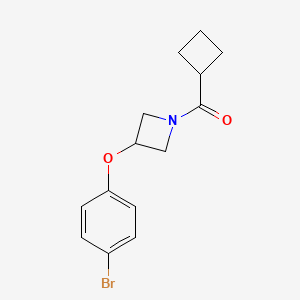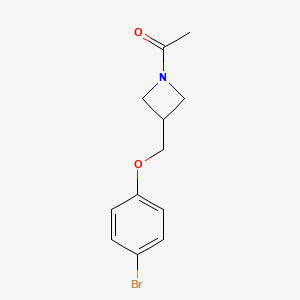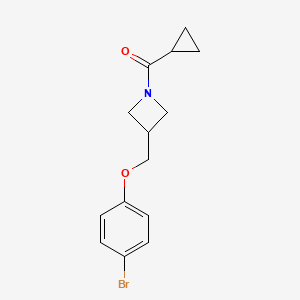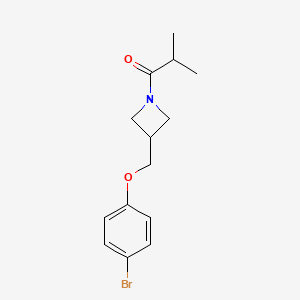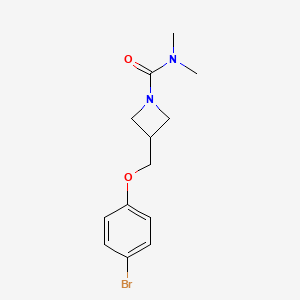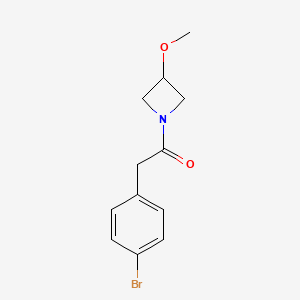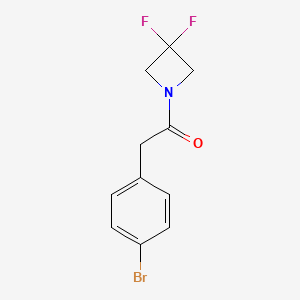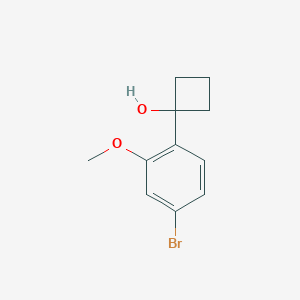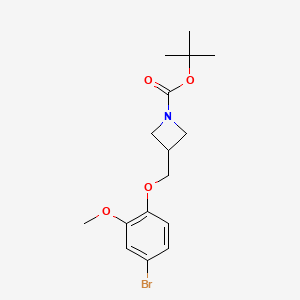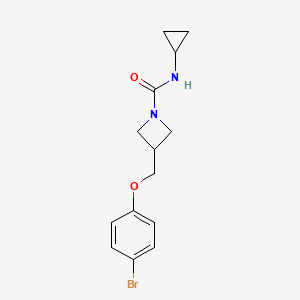
3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a bromophenoxy group, a cyclopropylazetidine ring, and a carboxamide functional group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The reaction of 4-bromophenol with an appropriate alkylating agent, such as epichlorohydrin, under basic conditions to form 4-bromophenoxyalkyl intermediate.
Cyclopropylazetidine Formation: The cyclopropylazetidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an azetidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable processes.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the carboxamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido, thiocyanato, or other substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Fluorophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide
- 3-(Phenoxymethyl)-N-cyclopropylazetidine-1-carboxamide
- 3-((4-Bromophenoxy)methyl)-3-oxetanecarboxylic acid
Uniqueness
3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide is unique due to the presence of both the bromophenoxy group and the cyclopropylazetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-N-cyclopropylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-1-5-13(6-2-11)19-9-10-7-17(8-10)14(18)16-12-3-4-12/h1-2,5-6,10,12H,3-4,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUCKWBBSLXRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CC(C2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
